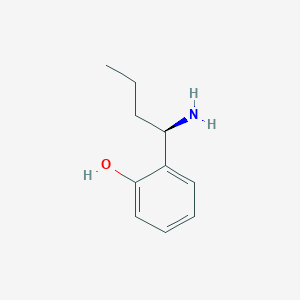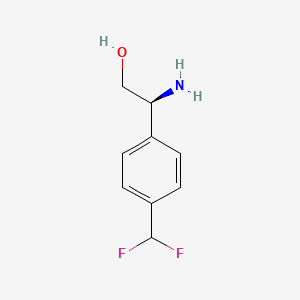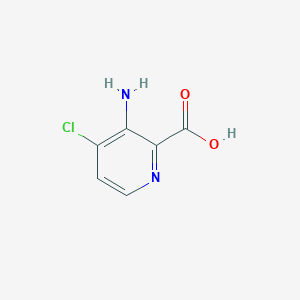
3-Amino-4-chloropicolinic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Amino-4-chloropicolinic acid is an organic compound with the molecular formula C6H5ClN2O2 It is a derivative of picolinic acid, characterized by the presence of an amino group at the third position and a chlorine atom at the fourth position on the pyridine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-4-chloropicolinic acid typically involves the chlorination of picolinic acid followed by amination. One common method is the reaction of 3,4-dichloropicolinic acid with ammonia under specific conditions to replace one chlorine atom with an amino group . The reaction is usually carried out at elevated temperatures and pressures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound often employs catalytic hydrogenation processes. For instance, 4-amino-3,5,6-trichloropicolinic acid can be selectively hydrogenated to remove specific chlorine atoms, resulting in the desired product . This method is advantageous due to its environmental friendliness and suitability for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
3-Amino-4-chloropicolinic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The amino group can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium hydroxide are commonly used for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.
Major Products
The major products formed from these reactions include various substituted picolinic acids and their derivatives, which can be further utilized in different applications.
Wissenschaftliche Forschungsanwendungen
3-Amino-4-chloropicolinic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is used in the production of agrochemicals and pharmaceuticals
Wirkmechanismus
The mechanism of action of 3-Amino-4-chloropicolinic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the chlorine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-Amino-3,5,6-trichloropicolinic acid
- 4-Amino-3-chloropicolinic acid
- 3,4-Dichloropicolinic acid
Uniqueness
3-Amino-4-chloropicolinic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it offers a balance of reactivity and stability, making it suitable for various applications .
Eigenschaften
Molekularformel |
C6H5ClN2O2 |
|---|---|
Molekulargewicht |
172.57 g/mol |
IUPAC-Name |
3-amino-4-chloropyridine-2-carboxylic acid |
InChI |
InChI=1S/C6H5ClN2O2/c7-3-1-2-9-5(4(3)8)6(10)11/h1-2H,8H2,(H,10,11) |
InChI-Schlüssel |
YBSVAFWOFOAFNJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CN=C(C(=C1Cl)N)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(S)-(5-boc-6-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-3-yl)boronic acid pinacol ester](/img/structure/B12971949.png)
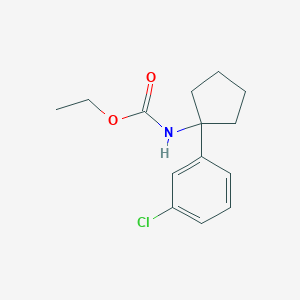
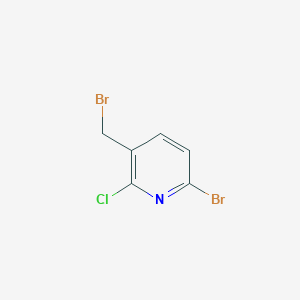


![ethyl 6,7-dihydro-1H-pyrazolo[4,3-c]pyridine-5(4H)-carboxylate](/img/structure/B12971982.png)
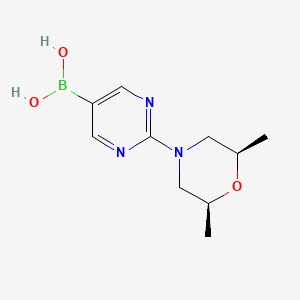
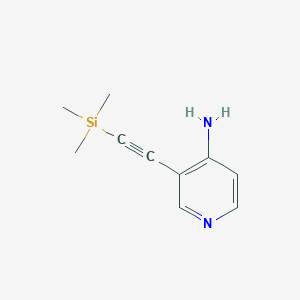
![3,6-Dibromo-[1,2,4]triazolo[4,3-a]pyrimidine](/img/structure/B12971999.png)

